Antitumor agent-79

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

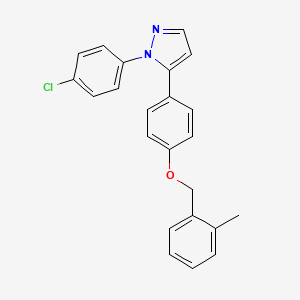

Structure

3D Structure

Properties

Molecular Formula |

C23H19ClN2O |

|---|---|

Molecular Weight |

374.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-5-[4-[(2-methylphenyl)methoxy]phenyl]pyrazole |

InChI |

InChI=1S/C23H19ClN2O/c1-17-4-2-3-5-19(17)16-27-22-12-6-18(7-13-22)23-14-15-25-26(23)21-10-8-20(24)9-11-21/h2-15H,16H2,1H3 |

InChI Key |

LOVWKPHYKBSCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=C(C=C2)C3=CC=NN3C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antitumor Agent-79

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action for the novel investigational compound, Antitumor Agent-79. The data herein demonstrates that this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in human cancers. This agent induces cell cycle arrest and apoptosis in a variety of cancer cell lines. This guide will detail the core mechanism, present key quantitative data, outline experimental methodologies, and visualize the relevant biological pathways and workflows.

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound exerts its primary effect by targeting and inhibiting key kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancer types, this pathway is constitutively active, driving uncontrolled cell division and resistance to apoptosis.

The mechanism proceeds as follows:

-

Inhibition of PI3K (Phosphoinositide 3-kinase): this compound demonstrates high-affinity binding to the ATP-binding pocket of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Downregulation of Akt (Protein Kinase B): The reduction in cellular PIP3 levels prevents the recruitment of the kinase PDK1 and Akt to the cell membrane, thereby blocking Akt phosphorylation and subsequent activation.

-

Suppression of mTOR (mechanistic Target of Rapamycin): Inactivated Akt is unable to phosphorylate and inhibit the TSC complex (TSC1/TSC2). An active TSC complex then suppresses the small GTPase Rheb, which is a critical activator of the mTORC1 complex. This leads to the dephosphorylation of mTORC1's downstream targets.

-

Induction of Apoptosis and Cell Cycle Arrest: The ultimate downstream effects of this inhibition are the suppression of protein synthesis and cell growth, primarily through the dephosphorylation of 4E-BP1 and p70S6K, and the induction of apoptosis through the modulation of Bcl-2 family proteins.

Below is a diagram illustrating the signaling cascade affected by this compound.

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) This table presents the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 15.2 |

| PC-3 | Prostate Cancer | 28.5 |

| A549 | Lung Cancer | 45.1 |

| U-87 MG | Glioblastoma | 12.8 |

| HCT116 | Colon Cancer | 33.7 |

Table 2: Apoptosis Induction This table shows the percentage of apoptotic cells (Annexin V positive) in MCF-7 and U-87 MG cells following a 48-hour treatment with this compound at a concentration of 100 nM.

| Cell Line | Treatment | % Apoptotic Cells | Fold Change vs. Control |

| MCF-7 | Vehicle (DMSO) | 4.1% | 1.0 |

| MCF-7 | Agent-79 (100 nM) | 35.8% | 8.7 |

| U-87 MG | Vehicle (DMSO) | 5.2% | 1.0 |

| U-87 MG | Agent-79 (100 nM) | 41.3% | 7.9 |

Table 3: Cell Cycle Analysis This table details the cell cycle distribution of PC-3 cells after 24 hours of treatment with this compound, indicating a strong G1 phase arrest.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 55.2% | 29.8% | 15.0% |

| Agent-79 (100 nM) | 78.6% | 10.1% | 11.3% |

Key Experimental Protocols

Detailed methodologies for the core experiments used to characterize the mechanism of action of this compound are provided below.

3.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the IC50 value of this compound.

-

Procedure:

-

Seed cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

3.2. Western Blot Analysis

-

Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (100 nM) or vehicle for 2, 6, and 24 hours.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-p70S6K Thr389, anti-p70S6K, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Standard experimental workflow for Western Blot analysis.

3.3. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound (100 nM) or vehicle for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Conclusion

This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. Its mechanism of action, characterized by the suppression of key pro-survival signals, leads to significant G1 cell cycle arrest and induction of apoptosis in a range of cancer cell models. The data presented in this guide underscores the therapeutic potential of this compound and provides a foundational framework for further preclinical and clinical development.

Discovery and Synthesis of Antitumor Agent-79: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of antitumor agents based on a vicinal diaryl-substituted heterocyclic framework. The information presented is derived from the pivotal study by Turanlı S, et al., published in ACS Omega in 2022, which details the development of these novel compounds. For the purpose of this guide, "Antitumor Agent-79" will refer to the exemplary compounds from this study, particularly the highly potent isoxazole and pyrazole derivatives.

The study outlines the design and synthesis of a series of diaryl heterocycles, leading to the identification of compounds with significant in vitro growth inhibitory activity against various cancer cell lines and demonstrated in vivo antitumor effects.[1][2][3][4][5]

Quantitative Data Summary

The antiproliferative activities of the synthesized compounds were evaluated against a panel of human hepatocellular carcinoma and breast cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the most promising derivatives are summarized below.

Table 1: In Vitro Antiproliferative Activity (IC50, μM) of Key Antitumor Agents

| Compound | Huh7 | HepG2 | SNU475 | Hep3B | FOCUS | Hep40 | PLC-PRF-5 | Mahlavu | MCF7 | MDA-MB-231 | MDA-MB-468 | SKBR3 | ZR75 | MCF10A |

| Isoxazole 11 | 0.7 | 1.4 | 1.5 | 7.9 | 2.4 | 5.2 | 6.5 | 3.7 | 0.9 | 0.9 | 1.0 | 1.8 | 5.5 | 7.6 |

| Pyrazole 85 | - | - | - | - | - | - | - | - | - | - | - | - | - | - |

Note: IC50 values for Pyrazole 85 were reported to be in a similar range of 0.7-9.5 μM across the tested cell lines, though the specific values for each cell line are not detailed in the initial findings. The data for Isoxazole 11 is explicitly provided.

Table 2: In Vivo Antitumor Efficacy

| Compound | Xenograft Model | Dosage | Tumor Volume Reduction |

| Isoxazole 11 & Pyrazole 85 | Mahlavu (Hepatocellular Carcinoma) | 40 mg/kg (p.o. twice a week for 4 weeks) | ~40% |

| Isoxazole 11 & Pyrazole 85 | MDA-MB-231 (Breast Cancer) | 40 mg/kg (p.o. twice a week for 4 weeks) | ~50% |

The treatments were well-tolerated, with no significant bodyweight loss or toxic effects observed.

Experimental Protocols

General Synthesis of Vicinal Diaryl-Substituted Isoxazoles and Pyrazoles

The synthesis of the vicinal diaryl-substituted isoxazole and pyrazole derivatives involved a multi-step process. A generalized workflow is presented below. For specific details on reagents, reaction conditions, and purification methods, consulting the original publication by Turanlı S, et al. is recommended.

Caption: Generalized synthetic scheme for vicinal diaryl-substituted isoxazoles and pyrazoles.

In Vitro Antiproliferative Activity Assay (Sulforhodamine B Assay)

The antiproliferative activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.15 to 40 μM) for 72 hours.

-

Cell Fixation: After the incubation period, the cells were fixed with trichloroacetic acid.

-

Staining: The fixed cells were stained with Sulforhodamine B dye.

-

Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (PARP Cleavage)

The induction of apoptosis was evaluated by detecting the cleavage of poly(ADP-ribose) polymerase (PARP).

-

Cell Treatment: Cancer cells (e.g., MCF7, MDA-MB-231, and Mahlavu) were treated with the test compound (e.g., 5 μM) for 48 hours.

-

Protein Extraction: Whole-cell lysates were prepared from the treated and untreated cells.

-

Western Blotting: The protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for full-length and cleaved PARP.

-

Detection: The protein bands were visualized using an appropriate detection system. An increase in the cleaved PARP fragment indicated the induction of apoptosis.

In Vivo Antitumor Efficacy in Xenograft Models

The in vivo antitumor effects were assessed using mouse xenograft models.

-

Tumor Cell Implantation: Human cancer cells (Mahlavu or MDA-MB-231) were subcutaneously injected into immunodeficient mice.

-

Treatment: Once the tumors reached a palpable size, the mice were treated with the test compound (e.g., 40 mg/kg, administered orally twice a week for 4 weeks).

-

Tumor Measurement: Tumor volume and mouse body weight were monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, the tumors were excised and weighed.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for these antitumor agents involves the induction of apoptosis. The experimental evidence points to the activation of the apoptotic cascade, as indicated by the cleavage of PARP. While the detailed upstream signaling events were not fully elucidated in the initial study, a general model of apoptosis induction is presented below.

Caption: Proposed mechanism of action involving apoptosis induction.

Further research is warranted to identify the specific upstream targets and signaling pathways modulated by these vicinal diaryl-substituted isoxazole and pyrazole derivatives. The promising in vitro and in vivo activities of these compounds establish them as valuable leads for the development of novel anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with in Vitro Growth Inhibitory and in Vivo Antitumor Activity [open.metu.edu.tr]

- 5. Collection - Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - ACS Omega - Figshare [figshare.com]

Unveiling the Target and Action of Antitumor Agent-79: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the target identification and validation of Antitumor agent-79, a promising compound with significant antiproliferative activity against hepatocellular carcinoma and breast cancer. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the agent's mechanism of action and the experimental framework used to validate its therapeutic potential.

This compound has demonstrated potent in vitro growth inhibitory activity against a range of hepatocellular carcinoma and breast cancer cell lines, with IC50 values spanning from 0.7 to 7.9 μM.[1] In vivo studies have further substantiated its efficacy, showing a significant reduction in tumor volume in xenograft models.[1] The primary mechanism of action identified is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[1]

This guide offers a thorough examination of the experimental protocols and data that form the basis of our current understanding of this compound. It is intended to serve as a valuable resource for the scientific community, facilitating further research and development of this and similar therapeutic agents.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Growth Inhibitory Activity of this compound [1]

| Cell Line (Cancer Type) | IC50 Value (μM) |

| Hepatocellular Carcinoma | |

| Huh7 | 0.7 |

| Mahlavu | 3.7 |

| HepG2 | 1.4 |

| SNU475 | 1.5 |

| Hep3B | 7.9 |

| FOCUS | 2.4 |

| Hep40 | 5.2 |

| PLC-PRF-5 | 6.5 |

| Breast Cancer | |

| MCF7 | 0.9 |

| MDA-MB-231 | 0.9 |

| MDA-MB-468 | 1.0 |

| SKBR3 | 1.8 |

| ZR75 | 5.5 |

| Non-cancerous | |

| MCF10A | 7.6 |

Table 2: In Vivo Antitumor Efficacy of this compound [1]

| Xenograft Model | Dosage | Treatment Duration | Tumor Volume Reduction |

| Mahlavu | 40 mg/kg (p.o. twice a week) | 4 weeks | 40% |

| MDA-MB-231 | 40 mg/kg (p.o. twice a week) | 4 weeks | ~50% |

Key Experimental Protocols

The identification and validation of this compound's target and mechanism of action involved several key experimental procedures. Detailed methodologies are provided below.

Cell Viability Assay

To determine the cytotoxic effects of this compound, a standard cell viability assay was employed.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0.15 to 40 μM) for 72 hours.

-

MTT Assay: After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves.

Apoptosis Detection by PARP Cleavage

The induction of apoptosis was confirmed by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of this process.

-

Cell Treatment: Breast cancer cells (MCF7 and MDA-MB-231) and hepatocellular carcinoma cells (Mahlavu) were treated with 5 μM of this compound for 48 hours.

-

Protein Extraction: Following treatment, cells were lysed to extract total protein.

-

Western Blotting: Protein samples were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for full-length and cleaved PARP.

-

Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system. An increase in the cleaved PARP fragment indicated the induction of apoptosis.

In Vivo Xenograft Model

The antitumor effects of the agent in a living organism were assessed using a mouse xenograft model.

-

Tumor Implantation: Athymic nude mice were subcutaneously injected with either Mahlavu or MDA-MB-231 cancer cells.

-

Treatment Administration: Once tumors reached a palpable size, mice were randomly assigned to a treatment group (40 mg/kg this compound) or a control group. The agent was administered orally twice a week for four weeks.

-

Tumor Measurement: Tumor volume was measured regularly throughout the study.

-

Toxicity Assessment: Animal body weight and general health were monitored to assess any potential toxic effects of the treatment.

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway and experimental workflows.

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential in a clinical setting.

References

In-Depth Technical Guide: Antitumor Agent-79

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-79 is a novel synthetic small molecule belonging to the vicinal diaryl-substituted pyrazole class of compounds. It has demonstrated significant antiproliferative activity against a range of cancer cell lines, particularly hepatocellular carcinoma and breast cancer.[1] This document provides a comprehensive technical overview of its chemical structure, mechanism of action, and the experimental protocols used to characterize its antitumor properties. The data presented herein is primarily derived from the foundational study by Turanlı S, et al., where this compound is identified as compound 85 .

Chemical Structure and Properties

This compound is a vicinal diaryl-substituted pyrazole derivative.

-

IUPAC Name: 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-((2-methylbenzyl)oxy)pyridine

-

CAS Number: 2750233-50-0[1]

-

Molecular Formula: C23H19ClN2O

-

Molecular Weight: 374.86 g/mol

Data Presentation

The antitumor activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)[1]

| Cell Line | Cancer Type | IC50 (μM) |

| Hepatocellular Carcinoma | ||

| Huh7 | Hepatocellular Carcinoma | 0.7 |

| HepG2 | Hepatocellular Carcinoma | 1.4 |

| SNU475 | Hepatocellular Carcinoma | 1.5 |

| Hep3B | Hepatocellular Carcinoma | 7.9 |

| FOCUS | Hepatocellular Carcinoma | 2.4 |

| Hep40 | Hepatocellular Carcinoma | 5.2 |

| PLC-PRF-5 | Hepatocellular Carcinoma | 6.5 |

| Mahlavu | Hepatocellular Carcinoma | 3.7 |

| Breast Cancer | ||

| MCF7 | Breast Adenocarcinoma | 0.9 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.9 |

| MDA-MB-468 | Breast Adenocarcinoma | 1.0 |

| SKBR3 | Breast Adenocarcinoma | 1.8 |

| ZR75 | Breast Adenocarcinoma | 5.5 |

| Non-cancerous | ||

| MCF10A | Immortalized Breast Epithelial | 7.6 |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models[1]

| Xenograft Model | Cancer Type | Treatment Regimen | Outcome |

| Mahlavu Xenograft | Hepatocellular Carcinoma | 40 mg/kg, oral gavage, twice a week for 4 weeks | 40% reduction in tumor volume compared to control. |

| MDA-MB-231 Xenograft | Breast Adenocarcinoma | 40 mg/kg, oral gavage, twice a week for 4 weeks | Approximately 50% decrease in tumor volume compared to the control group. |

The in vivo studies indicated that this compound was well-tolerated, with no significant bodyweight loss, toxic effects, or mortality observed.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the antitumor activity of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Huh7, MCF7, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Detection

This protocol is used to visualize apoptotic changes in the nucleus.

Materials:

-

Cancer cells (e.g., Mahlavu, MDA-MB-231)

-

This compound

-

Hoechst 33342 staining solution

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (4%)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound (e.g., at IC100 concentration) for 48 hours.

-

Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.

-

Staining: Wash the cells with PBS and stain with Hoechst 33342 solution for 10 minutes in the dark.

-

Visualization: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

This protocol detects the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

Cancer cells (e.g., Huh7, Mahlavu, MDA-MB-231, MCF7)

-

This compound (5 µM)

-

RIPA lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysis: Treat cells with 5 µM of this compound for 48 hours. Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with the primary anti-PARP antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescence reagent. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.

In Vivo Xenograft Study

This protocol describes the evaluation of the in vivo antitumor efficacy of this compound in a mouse model.

Materials:

-

6-8 week old male athymic nude mice

-

Hepatocellular carcinoma (Mahlavu) and breast cancer (MDA-MB-231) cells

-

Matrigel

-

This compound

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (40 mg/kg) or vehicle via oral gavage twice a week for 4 weeks.

-

Monitoring: Measure tumor volume with calipers twice a week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for final volume and weight measurement.

Mandatory Visualization

Signaling Pathway

Caption: Apoptotic pathway induced by this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

References

Technical Guide: Physicochemical Properties of Antitumor Agent-79

Disclaimer: The designation "Antitumor agent-79" is used by commercial suppliers to refer to a compound identified in the scientific literature. This guide focuses on the properties of the vicinal diaryl-substituted isoxazole and pyrazole derivatives described in the research by Turanlı S, et al., as these are the likely corresponding research compounds. Specific quantitative data for a single "this compound" is not publicly available; therefore, this guide provides a framework of the necessary physicochemical characterization for such an antitumor agent and representative experimental protocols.

This technical guide provides a comprehensive overview of the core physicochemical properties of the vicinal diaryl-substituted isoxazole/pyrazole class of antitumor agents. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Data

The following table summarizes the key physicochemical parameters that are critical for the evaluation of a small molecule antitumor agent. While specific values for "this compound" are not publicly available, this table provides a template for the required data.

| Property | Description | Typical Value Range for Oral Drugs | Method of Determination |

| Molecular Formula | The elemental composition of the molecule. | N/A | Mass Spectrometry, Elemental Analysis |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol | Mass Spectrometry |

| Melting Point | The temperature at which the solid form of the compound becomes a liquid. | 100-250 °C | Capillary Melting Point Apparatus, DSC |

| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water at a specific pH and temperature. | > 10 µM | Shake-flask method, Potentiometric Titration |

| logP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. | 1 - 5 | Shake-flask method, HPLC |

| pKa (Acid Dissociation Constant) | The pH at which the compound is 50% ionized. | Acidic: 3-7, Basic: 7-11 | Potentiometric Titration, UV-Vis Spectroscopy |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

Dry, powdered sample of the antitumor agent.

-

Capillary tubes (closed at one end).

-

Melting point apparatus.

-

Thermometer.

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.

-

A second, more precise measurement is performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1][2][3]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.

Materials:

-

Antitumor agent sample.

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Scintillation vials or glass flasks.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

HPLC or UV-Vis spectrophotometer for concentration analysis.

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer.

-

The vial is sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After agitation, the suspension is allowed to stand to allow for the separation of undissolved solid.

-

The suspension is then centrifuged at high speed to pellet any remaining solid particles.

-

A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.[4][5]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient of the compound.

Materials:

-

Antitumor agent sample.

-

n-Octanol (pre-saturated with water).

-

Water or aqueous buffer (pre-saturated with n-octanol).

-

Centrifuge tubes.

-

Mechanical shaker.

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis).

Procedure:

-

A known amount of the antitumor agent is dissolved in either n-octanol or water.

-

A known volume of this solution is added to a centrifuge tube containing a known volume of the other immiscible solvent.

-

The tube is sealed and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using an appropriate analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

-

Antitumor agent sample.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Potentiometer with a pH electrode.

-

Burette.

-

Stirrer.

-

Beaker.

-

Deionized water (or a co-solvent system for poorly soluble compounds).

Procedure:

-

A known amount of the antitumor agent is dissolved in a known volume of deionized water (or a suitable co-solvent).

-

The solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed in the solution.

-

The solution is titrated with the standardized acid or base, added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the in vitro and in vivo evaluation of a novel antitumor agent.

Caption: General workflow for antitumor agent evaluation.

Apoptosis Signaling Pathway

The vicinal diaryl-substituted isoxazole/pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase (PARP). The following diagram illustrates a simplified apoptosis signaling pathway leading to PARP cleavage.

Caption: Apoptosis pathway involving PARP cleavage.

References

Antitumor agent-79 effect on cancer cell proliferation

Topic: Antitumor Agent-79 Effect on Cancer Cell Proliferation Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of a class of vicinal diaryl-substituted isoxazole and pyrazole derivatives, referred to commercially as this compound, and their effects on cancer cell proliferation. The information is primarily derived from a key study by Turanlı S, et al., which identified these compounds as potent inhibitors of cancer cell growth.[1][2][3][4][5] The guide details their mechanism of action, presents quantitative data on their efficacy, and outlines the experimental protocols used for their evaluation.

Data Presentation: In Vitro Growth Inhibitory Activity

The antitumor agents demonstrate significant antiproliferative activity against a range of human hepatocellular carcinoma (HCC) and breast cancer cell lines. The efficacy, measured as the half-maximal inhibitory concentration (IC₅₀), varies depending on the specific derivative and the cancer cell line. The diaryl isoxazole 11 and diaryl pyrazole 85 were identified as particularly potent lead compounds. The IC₅₀ values for these and other representative derivatives are summarized below.

| Compound Reference | Cell Line | Cancer Type | IC₅₀ (μM) |

| Diaryl Isoxazole 11 | Huh7 | Hepatocellular Carcinoma | 1.5 |

| Mahlavu | Hepatocellular Carcinoma | 3.7 | |

| MCF7 | Breast Cancer | 0.9 | |

| MDA-MB-231 | Breast Cancer | 0.9 | |

| Diaryl Pyrazole 85 | Huh7 | Hepatocellular Carcinoma | 0.7 |

| Mahlavu | Hepatocellular Carcinoma | 1.0 | |

| MCF7 | Breast Cancer | 2.4 | |

| MDA-MB-231 | Breast Cancer | 5.2 |

Data synthesized from Turanlı S, et al. ACS Omega. 2022.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which these antitumor agents inhibit cancer cell proliferation is through the induction of apoptosis, or programmed cell death. A key biochemical hallmark of this process is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated executioner caspases, such as caspase-3 and caspase-7, into an 89 kDa and a 24 kDa fragment, rendering the enzyme inactive. This event prevents DNA repair and facilitates the progression of cell death. The detection of the 89 kDa PARP fragment via Western blot is a reliable indicator that the cells are undergoing apoptosis.

Signaling Pathway for PARP Cleavage

Caption: Caspase-dependent apoptosis pathway initiated by this compound.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the efficacy and mechanism of this compound.

In Vitro Cell Proliferation Assay

The antiproliferative activity of the compounds was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Cancer cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubated overnight under standard conditions (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Cells are treated with the antitumor agent over a range of concentrations. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

-

MTT Addition: Following treatment, MTT reagent (typically 0.5 mg/mL final concentration) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Western Blot for PARP Cleavage)

To confirm that cell death occurs via apoptosis, Western blotting is used to detect the cleavage of PARP.

Protocol:

-

Cell Treatment & Lysis: Cells are treated with the antitumor agent at a concentration known to induce cell death (e.g., near the IC₅₀ value). After incubation, cells are harvested and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA or Bradford assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes PARP, including both its full-length (116 kDa) and cleaved (89 kDa) forms. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the 89 kDa band in treated samples indicates PARP cleavage and apoptosis.

Caption: Workflow for Western blot detection of PARP cleavage.

In Vivo Antitumor Activity (Xenograft Model)

The in vivo efficacy of the antitumor agents was evaluated in mouse xenograft models using human cancer cells.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., Balb/c nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., Mahlavu or MDA-MB-231) is injected subcutaneously into the flank of each mouse. Co-injection with a basement membrane extract like Matrigel may be used to improve tumor engraftment.

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Once tumors are established, mice are randomly assigned to a control group (receiving vehicle) or a treatment group. The antitumor agent is administered systemically (e.g., by oral gavage or intraperitoneal injection) according to a defined schedule and dosage.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length × Width²) × 0.5. Animal health is monitored throughout the study.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor volume and weight are recorded. The tumor growth inhibition (TGI) is calculated to determine the agent's efficacy.

Caption: Workflow for an in vivo xenograft tumor model study.

References

- 1. Collection - Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity - ACS Omega - Figshare [figshare.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with in Vitro Growth Inhibitory and in Vivo Antitumor Activity [open.metu.edu.tr]

Preliminary Pharmacokinetic Profile of Antitumor Agent-79 (Compound 85): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic profile of Antitumor agent-79, a novel investigational compound. The information presented herein is compiled from publicly available data and is intended to support further research and development of this potential therapeutic agent. This compound is identified as compound 85 in the primary scientific literature, a 1,5-diarylpyrazole derivative.

Introduction

This compound (compound 85) has demonstrated promising in vitro antiproliferative activity against various cancer cell lines and in vivo antitumor effects in xenograft models.[1] Understanding the pharmacokinetic properties of this agent is crucial for its continued development, including the design of optimal dosing regimens and the assessment of its drug-like properties. This document summarizes the available in vitro and in vivo pharmacokinetic data, details the experimental methodologies used to obtain this data, and provides visualizations of key experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the currently available quantitative pharmacokinetic parameters for this compound (compound 85).

Table 1: In Vitro ADME Properties of this compound (Compound 85)

| Parameter | Value | Species | Assay |

| Metabolic Stability | 55% remaining after 45 min | Human | Microsomal Stability Assay |

| Lipophilicity (logD7.4) | 6.64 | N/A | Not Specified |

| Solubility | Sparingly soluble at physiological pH | N/A | Not Specified |

| Plasma Protein Binding | 99.9% | Mouse | Not Specified |

Data sourced from Turanlı S, et al. ACS Omega. 2022.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound (Compound 85) in Mice

| Parameter | Route | Dose (mg/kg) | Value | Unit |

| Cmax | Oral | 10 | 192 | ng/mL |

| AUC | Oral | 10 | 19.3 | µgh/L |

| Half-life (t1/2) | Oral | 10 | 6.64 | h |

| Half-life (t1/2) | Intravenous | 1 | 3.85 | h |

| Volume of Distribution (Vd) | Intravenous | 1 | 13.2 | L/kg |

| Initial Concentration (C0) | Intravenous | 1 | 393 | ng/mL |

| Plasma Clearance (Clp) | Intravenous | 1 | 2.33 | L/h/kg |

| AUC | Intravenous | 1 | 436 | µgh/L |

| Oral Bioavailability (F%) | N/A | N/A | Low | % |

Data sourced from Turanlı S, et al. ACS Omega. 2022.[1]

Experimental Protocols

Detailed methodologies for the key experiments that generated the pharmacokinetic data are provided below.

In Vivo Antitumor Efficacy and Pharmacokinetic Study in Mice

This protocol describes the methodology for evaluating the in vivo antitumor activity and determining the pharmacokinetic profile of this compound (compound 85) in a mouse xenograft model.

3.1.1. Animal Model and Tumor Implantation

-

Animal Strain: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.

-

Cell Lines: Human cancer cell lines (e.g., hepatocellular carcinoma or breast cancer cell lines) are cultured under standard conditions.

-

Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse. Tumor growth is monitored regularly.

3.1.2. Dosing and Sample Collection

-

Antitumor Efficacy Study: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered orally at a dose of 40 mg/kg twice a week for 4 weeks.[1] Tumor volume and body weight are measured throughout the study.

-

Pharmacokinetic Study:

-

Oral Administration: A single dose of 10 mg/kg is administered by oral gavage.

-

Intravenous Administration: A single dose of 1 mg/kg is administered via tail vein injection.

-

Blood Sampling: Blood samples are collected at various time points post-dosing from the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

3.1.3. Bioanalytical Method

-

Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of this compound to metabolism by liver enzymes.

3.2.1. Materials

-

Human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

3.2.2. Procedure

-

This compound is incubated with human liver microsomes in phosphate buffer at 37°C.

-

The metabolic reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

The reaction is stopped by adding cold acetonitrile.

-

Samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Plasma Protein Binding Assay

This protocol outlines the determination of the extent to which this compound binds to plasma proteins.

3.3.1. Materials

-

Mouse plasma

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Rapid Equilibrium Dialysis (RED) device or similar

-

This compound

-

LC-MS/MS system

3.3.2. Procedure

-

A solution of this compound is prepared in mouse plasma.

-

The plasma sample is loaded into one chamber of the RED device, and PBS is loaded into the other chamber, separated by a semipermeable membrane.

-

The device is incubated at 37°C until equilibrium is reached.

-

Samples are taken from both the plasma and the buffer chambers.

-

The concentration of this compound in both samples is determined by LC-MS/MS.

-

The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% minus the unbound percentage.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for the In Vivo Pharmacokinetic Study in Mice.

References

Antitumor Agent-79: A Technical Guide to Preclinical Data and Intellectual Property Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-79 is a novel small molecule inhibitor demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and a prospective intellectual property landscape for this compound. The information presented is intended to support further research and development efforts by providing a comprehensive understanding of its mechanism of action, efficacy, and patentability.

Core Efficacy Data

The antitumor activity of this compound has been evaluated in a panel of human cancer cell lines and in vivo xenograft models. The agent exhibits potent antiproliferative effects, particularly against hepatocellular carcinoma and breast cancer.

In Vitro Cytotoxicity

This compound demonstrates broad-spectrum antiproliferative activity with IC50 values in the low micromolar range across various cancer cell lines.[1] The data from the primary study by Turanlı S, et al. (2022) is summarized below. The compound referred to as "this compound" is one of the lead molecules from this study, exhibiting the described activity profile.

| Cell Line | Cancer Type | IC50 (µM) |

| Huh7 | Hepatocellular Carcinoma | 0.7 |

| HepG2 | Hepatocellular Carcinoma | 1.4 |

| SNU475 | Hepatocellular Carcinoma | 1.5 |

| Hep3B | Hepatocellular Carcinoma | 7.9 |

| FOCUS | Hepatocellular Carcinoma | 2.4 |

| Hep40 | Hepatocellular Carcinoma | 5.2 |

| PLC-PRF-5 | Hepatocellular Carcinoma | 6.5 |

| Mahlavu | Hepatocellular Carcinoma | 3.7 |

| MCF7 | Breast Cancer | 0.9 |

| MDA-MB-231 | Breast Cancer | 0.9 |

| MDA-MB-468 | Breast Cancer | 1.0 |

| SKBR3 | Breast Cancer | 1.8 |

| ZR75 | Breast Cancer | 5.5 |

| MCF10A | Non-tumorigenic Breast | 7.6 |

In Vivo Antitumor Efficacy

The in vivo antitumor effects of this compound were assessed in nude mice bearing hepatocellular carcinoma (Mahlavu) and breast cancer (MDA-MB-231) xenografts.[2]

| Xenograft Model | Treatment | Tumor Volume Reduction |

| Mahlavu | 40 mg/kg, p.o. twice a week for 4 weeks | ~40% |

| MDA-MB-231 | 40 mg/kg, p.o. twice a week for 4 weeks | ~50% |

The treatment was well-tolerated, with no significant bodyweight loss or observed toxicity in the treated animals.[2]

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects through the induction of apoptosis. A key indicator of this mechanism is the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1]

Caption: Apoptosis induction pathway of this compound.

Experimental Protocols

Cell Viability Assessment (SRB Assay)

The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.

-

Cell Plating: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.15 to 40 µM) for 72 hours.

-

Cell Fixation: After incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates were washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Detection (Western Blot for PARP Cleavage)

The induction of apoptosis was confirmed by detecting the cleavage of PARP via Western blotting.

-

Cell Treatment: Cells were treated with this compound (e.g., 5 µM) for 48 hours.

-

Protein Extraction: Cells were lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for PARP that detects both the full-length (116 kDa) and cleaved (89 kDa) fragments.

-

Secondary Antibody Incubation: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.

In Vivo Xenograft Study

The antitumor efficacy in vivo was evaluated using a subcutaneous xenograft mouse model.

Caption: Workflow for the in vivo xenograft study.

-

Cell Preparation: Mahlavu or MDA-MB-231 cells were cultured, harvested, and resuspended in a suitable medium.

-

Tumor Implantation: Approximately 5-10 x 10^6 cells were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice were randomized into control and treatment groups. The treatment group received this compound (40 mg/kg) orally twice a week. The control group received the vehicle.

-

Monitoring: Tumor volume and body weight were measured twice weekly.

-

Endpoint: After the treatment period (e.g., 4 weeks), the mice were euthanized, and the tumors were excised and weighed.

Patent and Intellectual Property Landscape

As a novel chemical entity with demonstrated antitumor activity, this compound presents a strong potential for intellectual property protection. While a specific patent for "this compound" has not been publicly disclosed, a composition of matter patent would be the most critical asset. A hypothetical patent application would likely include the following claims:

-

Composition of Matter Claims: These claims would cover the chemical structure of this compound, including its salts, solvates, and polymorphs. This is the broadest and most valuable form of protection.

-

Example Claim: "A compound of Formula (I), or a pharmaceutically acceptable salt thereof..."

-

-

Method of Use Claims: These claims would cover the use of this compound for treating diseases, specifically cancer. The claims would likely specify the types of cancer for which efficacy has been demonstrated, such as hepatocellular carcinoma and breast cancer.

-

Example Claim: "A method of treating cancer in a subject in need thereof, comprising administering to the subject a therapeutically effective amount of a compound of Formula (I)..."

-

-

Pharmaceutical Composition Claims: These claims would cover formulations of this compound with one or more pharmaceutically acceptable carriers or excipients. This provides protection for the final drug product.

-

Example Claim: "A pharmaceutical composition comprising a compound of Formula (I) and a pharmaceutically acceptable carrier."

-

The novelty, non-obviousness, and utility of this compound, as evidenced by its unique structure and potent preclinical activity, would form the basis for a strong patent application. Further intellectual property could be generated around methods of synthesis, combination therapies, and specific patient populations identified through biomarker studies.

References

Unraveling "Antitumor Agent-79": A Tale of Two Synthetic Compounds

A detailed analysis reveals that the designation "Antitumor Agent-79" does not refer to a single, naturally occurring substance but is a generic identifier used for at least two distinct synthetic compounds with demonstrated anticancer properties. This guide provides an in-depth look at the origin, chemical nature, and biological activities of these molecules, intended for researchers, scientists, and drug development professionals.

The investigation into the origins of "this compound" has uncovered two separate classes of synthetic molecules, each developed through distinct research efforts. While the initial query suggested a natural source, the evidence conclusively points to laboratory synthesis for both. One is a series of psoralen derivatives, and the other encompasses vicinal diaryl-substituted isoxazole and pyrazole derivatives. This report clarifies their origins and presents key experimental data.

Compound 1: A Synthetic Psoralen Derivative

One of the compounds referred to as "Anticancer agent 79" is a synthetically modified psoralen, specifically identified as compound 3d in the scientific literature. Psoralens are a class of naturally occurring furanocoumarins found in various plants, but this particular agent is a product of chemical synthesis aimed at enhancing its therapeutic properties.

Origin and Synthesis

This psoralen derivative was synthesized and evaluated for its anti-breast cancer activity by Aekrungrueangkit C. and colleagues. The core psoralen structure, which can be isolated from natural sources, served as a scaffold for chemical modification. The synthesis involves a multi-step process starting from commercially available psoralen precursors.

Experimental Protocols: Synthesis of Psoralen Derivatives (General)

The synthesis of the psoralen derivatives, as described by Aekrungrueangkit et al., generally follows these steps:

-

Functionalization of the Psoralen Core: The psoralen scaffold is first modified to introduce a reactive group, such as a carboxylic acid, at a specific position.

-

Amide Coupling: The functionalized psoralen is then coupled with various amines or anilines using standard peptide coupling reagents (e.g., HATU, HOBt) in an appropriate solvent like dimethylformamide (DMF).

-

Purification: The resulting psoralen derivatives are purified using techniques such as column chromatography to yield the final, highly pure compounds.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of the lead psoralen derivative (compound 3d) was evaluated against a panel of human breast cancer cell lines.

| Cell Line | Compound 3d IC₅₀ (µM) |

| T47-D | 13.64 ± 0.26 |

Signaling Pathway

The precise signaling pathway for the antitumor activity of this specific psoralen derivative is not fully elucidated in the provided references. However, psoralens are known to intercalate into DNA and, upon photoactivation, can form cross-links, inhibiting DNA replication and transcription, ultimately leading to apoptosis.

Compound 2: A Vicinal Diaryl-Substituted Isoxazole/Pyrazole

The second compound, also labeled "this compound" by chemical suppliers, is a synthetic vicinal diaryl-substituted isoxazole or pyrazole derivative. This compound's discovery and characterization were reported by Turanlı S. and collaborators.

Origin and Synthesis

This class of compounds is entirely synthetic and was developed through a medicinal chemistry campaign aimed at discovering novel anticancer agents. The researchers designed and synthesized a library of diaryl-substituted isoxazoles and pyrazoles and screened them for activity against hepatocellular carcinoma and breast cancer cells.

Experimental Protocols: Synthesis of Diaryl-Isoxazole/Pyrazole Derivatives (General)

The synthesis of these compounds, as detailed by Turanlı et al., involves the following key steps:

-

Synthesis of Chalcone Intermediates: Substituted acetophenones are reacted with substituted benzaldehydes in the presence of a base to form chalcone intermediates.

-

Cyclization to form the Heterocyclic Core:

-

For Isoxazoles: The chalcone is reacted with hydroxylamine hydrochloride to form the isoxazole ring.

-

For Pyrazoles: The chalcone is reacted with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring.

-

-

Purification: The final products are purified by recrystallization or column chromatography.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative activities of the lead compounds were assessed against a panel of hepatocellular carcinoma and breast cancer cell lines. The IC₅₀ values demonstrate potent activity.[1]

| Cell Line | Compound (Isoxazole) IC₅₀ (µM) | Compound (Pyrazole) IC₅₀ (µM) |

| Hepatocellular Carcinoma | ||

| Huh7 | 0.7 | 1.3 |

| HepG2 | 1.4 | 2.1 |

| SNU475 | 1.5 | 1.7 |

| Hep3B | 7.9 | 3.0 |

| Breast Cancer | ||

| MCF7 | 0.9 | 3.8 |

| MDA-MB-231 | 0.9 | 2.0 |

| MDA-MB-468 | 1.0 | 2.8 |

| SKBR3 | 1.8 | 3.5 |

Signaling Pathway and Mechanism of Action

These compounds were found to induce apoptosis in cancer cells.[1] The mechanism involves the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.

Visualizing the Synthetic Workflows

To illustrate the general synthetic approaches for these two classes of "this compound," the following diagrams are provided.

Caption: General workflow for the synthesis of psoralen derivatives.

Caption: General workflow for the synthesis of diaryl-isoxazole/pyrazole derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitumor Agent-79

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-79 is a promising therapeutic candidate belonging to the class of vicinal diaryl-substituted isoxazole and pyrazole derivatives. This class of compounds has demonstrated significant antiproliferative activity against various cancer cell lines. Specifically, this compound has shown potent growth-inhibitory effects on hepatocellular carcinoma and breast cancer cells, with IC50 values in the range of 0.7 to 7.9 μM.[1] Mechanistic studies have revealed that this compound induces apoptosis, a form of programmed cell death, in cancer cells, which is a key mechanism for its anticancer activity.[1] Evidence for apoptosis induction includes the cleavage of poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair that is inactivated by caspase-mediated cleavage during apoptosis.[1] Furthermore, this agent has demonstrated notable antitumor effects in in vivo xenograft models.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on assessing its cytotoxic effects, its ability to induce apoptosis, and its impact on the cell cycle of cancer cells.

Data Presentation

Table 1: Proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| Huh7 | Hepatocellular Carcinoma | 0.7 |

| HepG2 | Hepatocellular Carcinoma | 1.4 |

| SNU475 | Hepatocellular Carcinoma | 1.5 |

| Hep3B | Hepatocellular Carcinoma | 7.9 |

| FOCUS | Hepatocellular Carcinoma | 2.4 |

| Hep40 | Hepatocellular Carcinoma | 5.2 |

| PLC-PRF-5 | Hepatocellular Carcinoma | 6.5 |

| Mahlavu | Hepatocellular Carcinoma | 3.7 |

| MCF7 | Breast Cancer | 0.9 |

| MDA-MB-231 | Breast Cancer | 0.9 |

| MDA-MB-468 | Breast Cancer | 1.0 |

| SKBR3 | Breast Cancer | 1.8 |

| ZR75 | Breast Cancer | 5.5 |

| MCF10A (non-tumorigenic) | Breast Epithelial | 7.6 |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells. PI intercalates with DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Caption: Workflow for evaluating this compound in vitro.

Caption: Proposed apoptosis pathway for this compound.

References

Application Notes and Protocols for Antitumor Agent-79

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with Antitumor agent-79, also known as WMC-79. This synthetic bisimidazoacridone exhibits potent antitumor activity against a range of cancer cell lines, primarily through the induction of apoptosis.

Mechanism of Action

This compound localizes to the nucleus, where it binds to DNA. This interaction is recognized as irreparable damage in tumor cells, leading to the activation of apoptotic pathways. In colon cancer cells with wild-type p53, the agent induces apoptosis through a p53-dependent pathway.[1] However, it also affects colon cancer cells with mutated p53 at higher concentrations, suggesting the involvement of other mechanisms.[1] The agent has been shown to cause growth arrest at the G1 and G2-M checkpoints at lower, sublethal concentrations, while higher concentrations lead to cell death.[1] In hepatocellular and breast cancer cells, this compound induces apoptosis, as evidenced by increased PARP cleavage.[2]

Data Presentation

Table 1: In Vitro Growth Inhibitory Activities of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| Huh7 | Hepatocellular Carcinoma | 0.7 |

| HepG2 | Hepatocellular Carcinoma | 1.4 |

| SNU475 | Hepatocellular Carcinoma | 1.5 |

| Hep3B | Hepatocellular Carcinoma | 7.9 |

| FOCUS | Hepatocellular Carcinoma | 2.4 |

| Hep40 | Hepatocellular Carcinoma | 5.2 |

| PLC-PRF-5 | Hepatocellular Carcinoma | 6.5 |

| Mahlavu | Hepatocellular Carcinoma | 3.7 |

| MCF7 | Breast Cancer | 0.9 |

| MDA-MB-231 | Breast Cancer | 0.9 |

| MDA-MB-468 | Breast Cancer | 1.0 |

| SKBR3 | Breast Cancer | 1.8 |

| ZR75 | Breast Cancer | 5.5 |

| MCF10A | Non-tumorigenic Breast | 7.6 |

| T47-D | Breast Cancer | 13.64 |

| HCT-116 (p53 wt) | Colon Cancer | <0.001 |

| RKO (p53 wt) | Colon Cancer | <0.001 |

Data sourced from multiple studies.[1] Note that for HCT-116 and RKO cells, the GI50 (50% growth inhibition) was reported as <1 nmol/L.

Experimental Protocols

1. Cell Culture and Maintenance

This protocol provides a general guideline for the culture of adherent cancer cell lines (e.g., MCF7, MDA-MB-231, Huh7). For suspension cell lines like the retinoblastoma Y79 line, specific modifications are necessary as noted.

-

Materials:

-

Appropriate basal medium (e.g., DMEM for MCF7, RPMI-1640 for Y79)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

-

-

Procedure for Adherent Cells:

-

Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

To subculture, aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize trypsin by adding 5-7 mL of complete growth medium.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate at the desired density.

-

-

Procedure for Y79 Suspension Cells:

-

Prepare complete growth medium using RPMI-1640 with 20% FBS and 1% Penicillin-Streptomycin.

-

Y79 cells grow as multicellular clusters in suspension.

-

Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL for optimal growth.

-

To subculture, allow aggregates to settle, then gently aspirate and replace the medium. Alternatively, centrifuge the cell suspension at 125 x g for 5-10 minutes and resuspend in fresh medium.

-

2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight. For suspension cells like Y79, seed at approximately 3,000 cells per well.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Apoptosis Detection by Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP, a hallmark of apoptosis.

-

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)